GABA‑AT Inactivation: cis‑2‑Amino‑cyclohex‑3‑ene‑1‑carboxylic acid Irreversibly Inactivates GABA‑AT Whereas the trans Isomer Is Only a Competitive Inhibitor
The free amino acid derived from CAS 233600‑20‑9, cis‑2‑aminocyclohex‑3‑ene‑1‑carboxylic acid (compound 5), exhibits time‑ and concentration‑dependent irreversible inactivation of γ‑aminobutyric acid aminotransferase (GABA‑AT), a property absent in the trans diastereomer (compound 6) and the corresponding cyclopentene series [1][2]. This stereochemistry‑dependent mechanism of action directly justifies the selection of the cis‑configured building block for drug discovery programs targeting GABA‑ergic pathways.
| Evidence Dimension | GABA-AT inactivation mechanism |
|---|---|
| Target Compound Data | Irreversible, time- and concentration-dependent inactivation; protected by substrate (active-site-directed) |
| Comparator Or Baseline | trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6): competitive reversible inhibitor only, no inactivation; cyclopentene analogues: inhibitors, not inactivators |
| Quantified Difference | Qualitative mechanistic switch: irreversible inactivation (cis) vs. reversible inhibition (trans) |
| Conditions | Purified GABA-AT; J. Med. Chem. 2002, 45, 4531–4539 |
Why This Matters
For medicinal chemistry campaigns requiring mechanism-based enzyme inactivation, the cis stereochemistry is a non-negotiable structural requirement; selecting the trans isomer would yield a fundamentally different pharmacological profile.
- [1] Choi, S.; Silverman, R.B. Inactivation and Inhibition of γ‑Aminobutyric Acid Aminotransferase by Conformationally Restricted Vigabatrin Analogues. J. Med. Chem. 2002, 45, 4531–4539. View Source
- [2] Scholars@Northwestern. Inactivation and inhibition of γ‑aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues – Abstract. (Accessed 2026-05-03). View Source
